3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbonitrile
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Overview
Description
3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbonitrile is a heterocyclic compound that features a fused pyridine and oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired oxazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with various biomolecules and its potential biological activities.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbonitrile
- 3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbonitrile
Uniqueness
3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carbonitrile is unique due to its specific substitution pattern and the resulting electronic and steric properties. These differences can significantly impact its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-methyl-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carbonitrile |
InChI |
InChI=1S/C9H7N3O2/c1-5-8(13)12-7-2-6(3-10)4-11-9(7)14-5/h2,4-5H,1H3,(H,12,13) |
InChI Key |
LAIFXYBXFBXORO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(O1)N=CC(=C2)C#N |
Origin of Product |
United States |
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